4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione
CAS No.:
Cat. No.: VC13809979
Molecular Formula: C13H8BrFN2O4
Molecular Weight: 355.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8BrFN2O4 |
|---|---|
| Molecular Weight | 355.12 g/mol |
| IUPAC Name | 4-bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindole-1,3-dione |
| Standard InChI | InChI=1S/C13H8BrFN2O4/c14-5-1-2-6(15)10-9(5)12(20)17(13(10)21)7-3-4-8(18)16-11(7)19/h1-2,7H,3-4H2,(H,16,18,19) |
| Standard InChI Key | RGKABWIACGTPFZ-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)Br)F |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)Br)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s core structure consists of an isoindoline-1,3-dione scaffold substituted with bromine (C4), fluorine (C7), and a 2,6-dioxopiperidin-3-yl group (C2). The planar isoindoline ring system facilitates π-π interactions with biological targets, while the electron-withdrawing bromine and fluorine atoms influence electronic distribution and binding affinity . The dioxopiperidine moiety introduces conformational rigidity and hydrogen-bonding capabilities, critical for target engagement .
Stereochemical Considerations
Although the compound lacks chiral centers, the dioxopiperidine ring adopts a boat conformation in solution, as inferred from analogous structures . This conformational flexibility may enable adaptive binding to protein targets.
Physicochemical Properties
Key computed properties include:
The moderate XLogP3 value (1.1) suggests balanced solubility and membrane permeability, favorable for oral bioavailability .
Synthesis and Purification Strategies
Synthetic Pathways
The compound is typically synthesized via a multi-step protocol involving:
-
Anhydride-Aminopiperidine Condensation: Reacting 4-bromo-7-fluoroisoindoline-1,3-dione-2-carboxylic anhydride with 3-amino-2,6-dioxopiperidine in acetic acid, catalyzed by sodium acetate .
-
Cyclization: Spontaneous ring closure under thermal conditions (80–100°C) to form the isoindoline-dioxopiperidine hybrid .
-
Purification: Recrystallization from ethanol/water mixtures or silica gel chromatography yields >95% purity.
Optimization Challenges
Bromine’s steric bulk and fluorine’s electronic effects necessitate precise temperature control to prevent side reactions, such as dehalogenation or ring-opening.
Mechanism of Action and Biological Activity
Cytokine Inhibition
Structural analogs of this compound, such as 2-(2,6-dioxopiperidin-3-yl)isoindoline derivatives, exhibit potent TNF-α suppression (IC₅₀ = 10–50 nM) by binding to the E3 ubiquitin ligase cereblon (CRBN) . This interaction promotes degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), disrupting NF-κB signaling and cytokine production .
Antiproliferative Effects
In vitro studies on related brominated isoindolines demonstrate IC₅₀ values of 0.1–1 μM against multiple myeloma (MM1.S) and diffuse large B-cell lymphoma (SU-DHL-4) cell lines . Fluorine substitution enhances metabolic stability, prolonging half-life in hepatic microsomes.
Applications and Future Directions
Research Limitations
Current gaps include in vivo pharmacokinetic data and off-target effects on non-CRBN proteins. Structural modifications to improve blood-brain barrier penetration are under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume